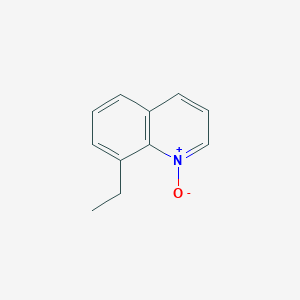8-Ethylquinoline 1-oxide
CAS No.: 1246242-18-1
Cat. No.: VC3421440
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1246242-18-1 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 8-ethyl-1-oxidoquinolin-1-ium |
| Standard InChI | InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 |
| Standard InChI Key | LZEBWZDDNNWJJK-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC2=C1[N+](=CC=C2)[O-] |
| Canonical SMILES | CCC1=CC=CC2=C1[N+](=CC=C2)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
8-Ethylquinoline 1-oxide features a planar quinoline ring system with an ethyl group attached at the 8th position. The defining structural element is the N-oxide moiety, where an oxygen atom forms a coordinate covalent bond with the nitrogen atom in the quinoline ring.
This structural arrangement significantly alters the electronic distribution within the molecule compared to the parent quinoline, influencing both its physical properties and chemical reactivity. The N-oxide functionality creates an electron-deficient center that impacts the compound's behavior in various chemical transformations.
Spectroscopic Properties
Infrared spectroscopy provides valuable insights into the structural characteristics of quinoline N-oxides. These compounds typically exhibit distinctive absorption bands in the 1220-1340 cm⁻¹ region, which are absent in the corresponding non-oxidized quinolines . These characteristic bands serve as important spectral markers for confirming the presence of the N-oxide functionality.
Comparative Properties
Table 1: Comparative Properties of 8-Ethylquinoline 1-oxide and Related Compounds
| Property | 8-Ethylquinoline 1-oxide | 8-Hydroxyquinoline N-oxide | Quinoline 1-oxide |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO₂ | C₉H₇NO |
| Structural Feature | Ethyl group at position 8 | Hydroxyl group at position 8 | Unsubstituted |
| CAS Number | 1246242-18-1 | 1127-45-3 | 1613-37-2 |
| Role in Catalysis | Gold catalyst oxidant | Metal chelating agent | Limited catalytic applications |
| N-O Stretching (IR) | 1220-1270 cm⁻¹ (approx.) | Similar N-O stretching band | 1230-1270 cm⁻¹ |
Synthesis Methods
Oxidation of 8-Ethylquinoline
The most common synthetic route to 8-ethylquinoline 1-oxide involves the direct oxidation of 8-ethylquinoline. This approach typically employs peroxycarboxylic acids as oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being particularly effective.
The general reaction proceeds in solvents such as dichloromethane under carefully controlled temperature conditions to optimize yield and selectivity. This synthetic strategy represents a straightforward and efficient method for introducing the N-oxide functionality to the quinoline framework.
Alternative Synthesis Pathways
An alternative synthetic approach involves the reaction of 8-hydroxyquinoline derivatives with ethyl halides under basic conditions. This method produces ethyl-substituted quinolines that can subsequently undergo oxidation to form the corresponding N-oxide derivatives.
Similar to other quinoline N-oxides, these synthetic methodologies reflect general patterns observed in N-oxide chemistry. For instance, 4-nitroquinoline 1-oxide can be converted to 4-chloroquinoline 1-oxide through treatment with acetyl chloride at 0°C or with hot concentrated hydrochloric acid .
Synthetic Considerations
The synthesis of quinoline N-oxides requires careful attention to reaction conditions, as several factors can influence the yield and purity of the final product. Temperature control, selection of appropriate oxidizing agents, and purification methods all play crucial roles in successful synthesis .
Chemical Reactivity and Transformations
General Reactivity Patterns
The N-oxide functionality in 8-ethylquinoline 1-oxide significantly influences its chemical behavior. The compound can undergo various transformations, including further oxidation reactions leading to quinoline dioxides.
The electron-deficient nature resulting from the N-oxide group makes the compound susceptible to electrophilic aromatic substitution reactions. This reactivity pattern enables various modifications to the quinoline ring system.
Role in Gold Catalysis
A particularly significant application of 8-ethylquinoline 1-oxide lies in gold catalysis, where it functions as an oxidant capable of converting gold(I) species into more reactive gold(III) species.
This transformation is crucial for generating active catalytic species that facilitate various organic transformations. The mechanism primarily involves the N-oxide acting as an electron acceptor, enabling the oxidation of the gold center.
Reaction with Metal Centers
Like other N-oxides, 8-ethylquinoline 1-oxide can interact with various metal centers. While specific data for 8-ethylquinoline 1-oxide is limited, related compounds such as 8-hydroxyquinoline derivatives are known to form complexes with metal ions including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺ .
These interactions have potential applications in metalloenzyme inhibition, fluorescent chemosensing, and various catalytic processes. The specific binding properties of 8-ethylquinoline 1-oxide would depend on its electronic distribution and steric factors introduced by the ethyl group .
Applications in Synthetic Chemistry
Catalytic Applications
The primary application of 8-ethylquinoline 1-oxide appears to be in catalysis, particularly in gold-catalyzed transformations. By facilitating the oxidation of gold(I) to gold(III), the compound enables access to reaction pathways that would otherwise be kinetically challenging.
This catalytic application represents an important contribution to modern synthetic methodology, potentially enabling more efficient and selective transformations in organic synthesis.
Comparative Applications of Quinoline N-oxides
Table 2: Applications of Various Quinoline N-oxide Derivatives
Structure-Activity Relationships
Impact of Substitution Patterns
The position and nature of substituents on the quinoline ring system significantly influence the properties and applications of quinoline N-oxides. The ethyl group at position 8 in 8-ethylquinoline 1-oxide affects both its physical properties and reactivity patterns.
Comparatively, 8-hydroxyquinoline N-oxide features a hydroxyl group at position 8, which enables it to function as a bidentate chelating agent. This structural difference results in distinct applications compared to 8-ethylquinoline 1-oxide .
N-oxide Functionality Effects
The N-oxide moiety fundamentally alters the electronic properties of the quinoline system. This functional group creates an electron-deficient center that enhances reactivity toward nucleophiles and influences coordination chemistry with metals.
Understanding these structure-activity relationships provides valuable guidance for designing quinoline N-oxide derivatives with targeted properties for specific applications in catalysis, materials science, or medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume